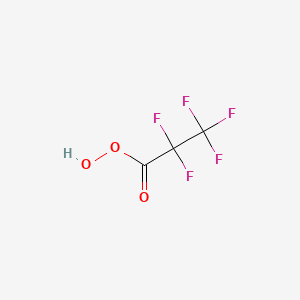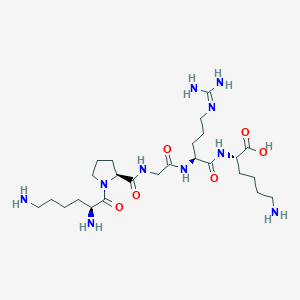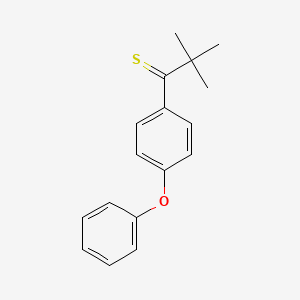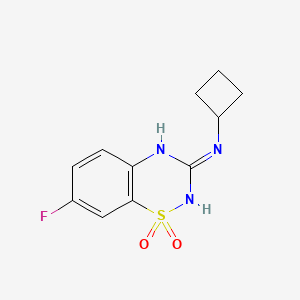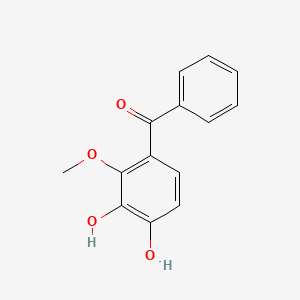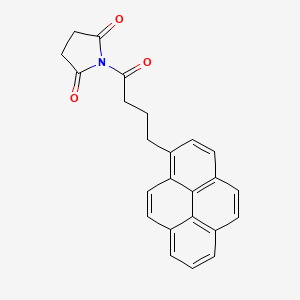
1-(4-(Pyren-1-yl)butanoyl)pyrrolidine-2,5-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-(Pyren-1-yl)butanoyl)pyrrolidine-2,5-dione is a chemical compound with the molecular formula C24H19NO3 and a molecular weight of 369.41 g/mol . This compound features a pyrene moiety attached to a pyrrolidine-2,5-dione structure via a butanoyl linker. Pyrene is a polycyclic aromatic hydrocarbon known for its fluorescence properties, making this compound of interest in various scientific fields.
Preparation Methods
The synthesis of 1-(4-(Pyren-1-yl)butanoyl)pyrrolidine-2,5-dione typically involves the following steps :
Starting Materials: Pyrene, butanoyl chloride, and pyrrolidine-2,5-dione.
Reaction Conditions: The reaction is carried out under an inert atmosphere, typically nitrogen or argon, to prevent oxidation.
Synthetic Route:
Purification: The product is purified using techniques such as column chromatography or recrystallization.
Chemical Reactions Analysis
1-(4-(Pyren-1-yl)butanoyl)pyrrolidine-2,5-dione undergoes various chemical reactions, including :
Oxidation: The pyrene moiety can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of pyrenequinone derivatives.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced pyrene derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the butanoyl group can be replaced with other functional groups using reagents like sodium hydride and alkyl halides.
Major Products: The major products formed from these reactions include pyrenequinone derivatives, reduced pyrene derivatives, and substituted pyrene derivatives.
Scientific Research Applications
1-(4-(Pyren-1-yl)butanoyl)pyrrolidine-2,5-dione has several scientific research applications :
Chemistry: The compound is used as a fluorescent probe in various chemical analyses due to its strong fluorescence properties.
Biology: It is employed in biological studies to track and visualize cellular processes, as the pyrene moiety can be used as a fluorescent tag.
Medicine: The compound is investigated for its potential use in drug delivery systems, where its fluorescence can help monitor the distribution and release of drugs.
Industry: It is used in the development of advanced materials, such as organic light-emitting diodes (OLEDs) and other optoelectronic devices.
Mechanism of Action
The mechanism of action of 1-(4-(Pyren-1-yl)butanoyl)pyrrolidine-2,5-dione involves its interaction with various molecular targets :
Fluorescence: The pyrene moiety absorbs light and emits fluorescence, which can be used to track the compound in various environments.
Molecular Targets: The compound can bind to specific proteins or nucleic acids, allowing it to be used as a probe in biochemical assays.
Pathways Involved: The fluorescence properties of the compound enable it to be used in imaging techniques to study cellular pathways and processes.
Comparison with Similar Compounds
1-(4-(Pyren-1-yl)butanoyl)pyrrolidine-2,5-dione can be compared with other similar compounds :
Similar Compounds:
Uniqueness: The presence of the pyrene moiety in this compound imparts unique fluorescence properties, making it particularly useful in applications requiring fluorescent tagging and imaging.
Properties
CAS No. |
192432-85-2 |
|---|---|
Molecular Formula |
C24H19NO3 |
Molecular Weight |
369.4 g/mol |
IUPAC Name |
1-(4-pyren-1-ylbutanoyl)pyrrolidine-2,5-dione |
InChI |
InChI=1S/C24H19NO3/c26-20(25-21(27)13-14-22(25)28)6-2-3-15-7-8-18-10-9-16-4-1-5-17-11-12-19(15)24(18)23(16)17/h1,4-5,7-12H,2-3,6,13-14H2 |
InChI Key |
XYJNTRZBYNRQEP-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)N(C1=O)C(=O)CCCC2=C3C=CC4=CC=CC5=C4C3=C(C=C5)C=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[4-[4-(3-Methylphenyl)-2-propyl-1,3-thiazol-5-YL]-2-pyridyl]phenylacetamide](/img/structure/B12564914.png)
![N~1~-(2-{4-[2-(Trimethoxysilyl)ethyl]phenyl}ethyl)ethane-1,2-diamine](/img/structure/B12564928.png)

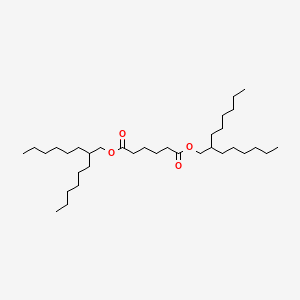
![5-[1,2,2,2-Tetrafluoro-1-(heptafluoropropoxy)ethyl]furan-2(5H)-one](/img/structure/B12564955.png)

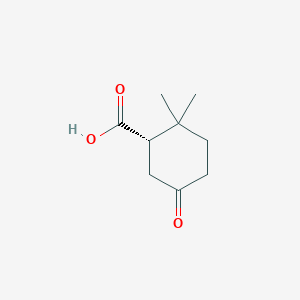
![N-[4-[2-(4-Fluorophenyl)-4-(3-methylphenyl)-1,3-thiazol-5-YL]-2-pyridyl]phenylacetamide](/img/structure/B12564971.png)

